2-(2-furyl)-4-(phenylsulfonyl)-5-(propylthio)-1,3-oxazole
Description
2-(2-Furyl)-4-(phenylsulfonyl)-5-(propylthio)-1,3-oxazole is a heterocyclic compound featuring a central oxazole ring substituted at positions 2, 4, and 5. The substituents include a 2-furyl group (position 2), a phenylsulfonyl moiety (position 4), and a propylthio chain (position 5). This structure confers unique electronic and steric properties, making it a candidate for pharmacological and agrochemical applications.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-5-propylsulfanyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S2/c1-2-11-22-16-15(17-14(21-16)13-9-6-10-20-13)23(18,19)12-7-4-3-5-8-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGIOIUKSLMROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-furyl)-4-(phenylsulfonyl)-5-(propylthio)-1,3-oxazole is a heterocyclic compound belonging to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent.
Chemical Structure and Properties
The molecular structure of 2-(2-furyl)-4-(phenylsulfonyl)-5-(propylthio)-1,3-oxazole includes several functional groups that contribute to its reactivity and biological activity. The presence of the furyl and phenylsulfonyl groups enhances its chemical diversity.
| Property | Details |
|---|---|
| IUPAC Name | 2-(2-furyl)-4-(phenylsulfonyl)-5-(propylthio)-1,3-oxazole |
| CAS Number | 82978-00-5 |
| Molecular Formula | C13H13N1O2S2 |
| Molecular Weight | 285.37 g/mol |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including cyclization of suitable precursors under controlled conditions. Techniques such as Thin Layer Chromatography (TLC) and spectroscopic methods (NMR, IR) are utilized to monitor reactions and analyze products.
Antimicrobial Activity
Research indicates that compounds similar to 2-(2-furyl)-4-(phenylsulfonyl)-5-(propylthio)-1,3-oxazole exhibit significant antimicrobial properties. Studies have shown that derivatives of oxazoles can inhibit the growth of various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .
Anticancer Potential
The compound's anticancer activity has been explored through various assays. For instance, it has been tested against different cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of specific signaling pathways related to cell survival .
Case Study 1: Antimicrobial Efficacy
In a study focused on the antimicrobial properties of oxazole derivatives, 2-(2-furyl)-4-(phenylsulfonyl)-5-(propylthio)-1,3-oxazole was evaluated for its ability to inhibit bacterial growth. The results indicated an IC50 value that demonstrated strong antibacterial activity against E. coli, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
Another investigation examined the anticancer effects of this compound on human cancer cell lines. Results showed that treatment with 2-(2-furyl)-4-(phenylsulfonyl)-5-(propylthio)-1,3-oxazole led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.
The biological activity of 2-(2-furyl)-4-(phenylsulfonyl)-5-(propylthio)-1,3-oxazole is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes: The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Cell Cycle Arrest: It has been observed to induce cell cycle arrest in cancer cells, preventing their division and growth.
- Reactive Oxygen Species (ROS) Generation: The compound may increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
Comparison with Similar Compounds
Alkylthio Chain Modifications
- Propylthio vs. Isobutylthio : Replacing the propylthio group (C3H7S) with an isobutylthio chain (C4H9S) in the compound 2-(2-furyl)-5-(isobutylthio)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole increases steric bulk and lipophilicity. This alteration may enhance membrane permeability but reduce solubility, as seen in pharmacokinetic studies of analogous sulfonyl-oxazoles .
- Piperidinylsulfonyl vs. Phenylsulfonyl : Compound №6 (2-tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile) from replaces phenylsulfonyl with a piperidinylsulfonyl group, introducing a basic nitrogen. This modification can improve aqueous solubility but may reduce aryl-binding interactions in biological targets .
Aromatic Ring Modifications
- Phenylsulfonyl vs. 4-Methylphenylsulfonyl: The synonym listed in -[(4-methylphenyl)sulfonyl], adds a methyl group to the phenyl ring. Methylation typically enhances metabolic stability by reducing oxidative degradation, as observed in comparative stability assays of sulfonamide derivatives .
Cytokinin-Like Activity
Oxazolopyrimidine derivatives (e.g., compound №2 and №4 in ) exhibit high cytokinin-like activity in plant biomass assays. While the target compound lacks a pyrimidine fusion, its 2-furyl group may mimic the aromatic interactions critical for cytokinin receptor binding, though specific data remain unexplored .
Antimicrobial Properties
Compounds like (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl) methanone () demonstrate potent antimicrobial activity. The phenylsulfonyl and propylthio groups in the target compound could similarly disrupt microbial membranes or enzyme function, but empirical studies are needed for confirmation .
Physical and Chemical Properties
Research Findings and Implications
- The 2-furyl group in the target compound may similarly influence conformational flexibility .
- Synthetic Accessibility : High-yield syntheses of analogous oxazoles (e.g., 97% purity in ) suggest feasible routes for scaling up production of the target compound .
- Structure-Activity Relationships (SAR) : The antimicrobial efficacy of pyrazoline-clubbed oxazoles () underscores the importance of halogenated aryl groups, hinting that fluorination or chlorination of the target’s phenylsulfonyl moiety could enhance activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
